molecular formula C17H13N5O2 B2619690 3-methyl-N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide CAS No. 460993-56-0

3-methyl-N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

Cat. No. B2619690
CAS RN: 460993-56-0
M. Wt: 319.324
InChI Key: UFNWNQKMTUROKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-methyl-N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide” is a compound that contains a tetrazole ring. Tetrazoles are a class of five-membered heterocyclic compounds with polynitrogen electron-rich planar structural features . This special structure makes tetrazole derivatives useful in many fields of medicine, agriculture, material science, etc .


Synthesis Analysis

Tetrazoles can be synthesized through a three-component heterocyclization reaction of primary amines or their salts with orthoesters and sodium azide in acetic acid medium . This method was first patented in Japan and then in the USA, West Germany, and France . The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc., with good to excellent yields .


Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one loan pair of electrons of nitrogen . The acidic nature of tetrazole is similar to corresponding carboxylic acids, but there is a difference in annular tautomerism of ring tetrazoles to carboxylic acids .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .

Safety and Hazards

Tetrazoles are considered as components of highly effective propellants, explosives, pyrotechnics, as well as gas generating compositions . The main product of their thermal decomposition is nitrogen . On heating or burning, it releases carbon monoxide, carbon dioxide, and harmful nitrogen oxide .

properties

IUPAC Name

3-methyl-N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c1-11-14-4-2-3-5-15(14)24-16(11)17(23)19-12-6-8-13(9-7-12)22-10-18-20-21-22/h2-10H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNWNQKMTUROKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.